![molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium complex with the empirical formula C18H32Cl2N6O4P2Pd and a molecular weight of 635.76 g/mol . This compound is known for its stability and versatility in various catalytic applications, particularly in cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The compound is used in conjunction with various reagents such as aryl halides, organometallic reagents, and bases. Typical reaction conditions include the use of solvents like toluene, DMF, or THF, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other substituted aromatic compounds, depending on the specific cross-coupling reaction being performed .
科学的研究の応用
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .
類似化合物との比較
Similar Compounds
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- Palladium(π-cinnamyl) chloride dimer
Uniqueness
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is unique due to its stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its hydrophilic nature allows it to form metal complexes in aqueous environments, making it versatile for various applications .
特性
分子式 |
C18H32Cl2N6O4P2Pd |
|---|---|
分子量 |
635.8 g/mol |
IUPAC名 |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium |
InChI |
InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
WGZZREUHMBLQPM-UHFFFAOYSA-L |
正規SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
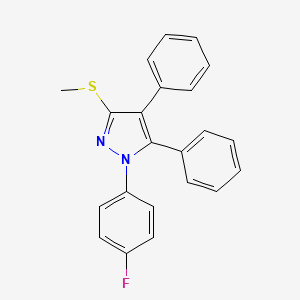
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
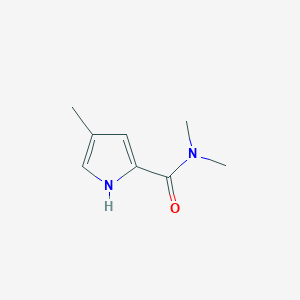

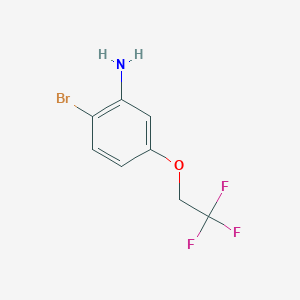
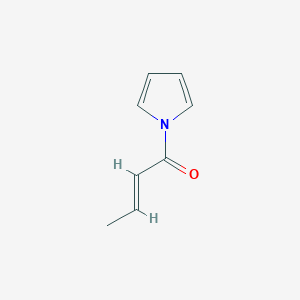
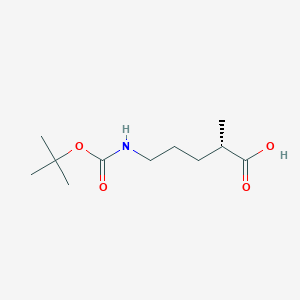
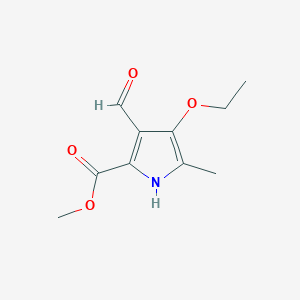

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


